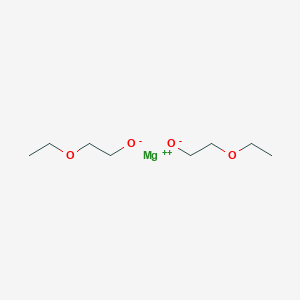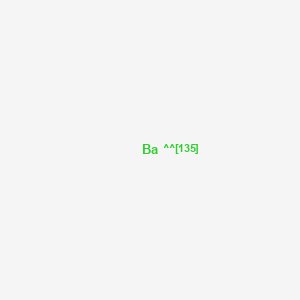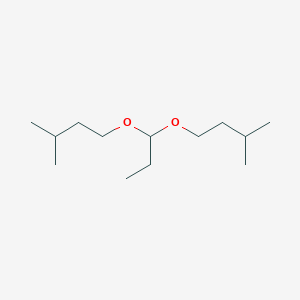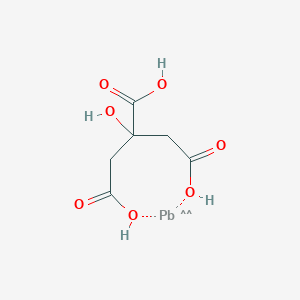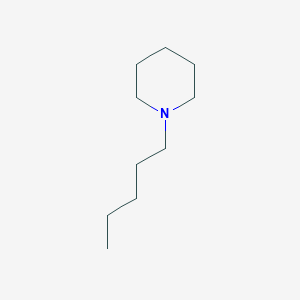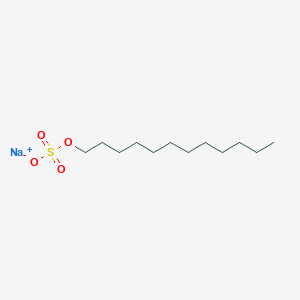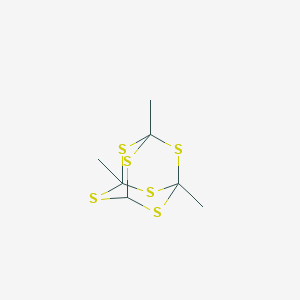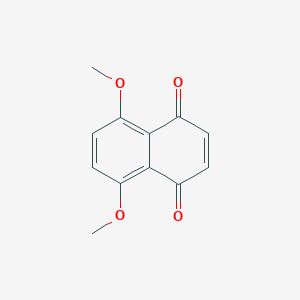
1,4-Naphthalenedione, 5,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of naphthalene and is commonly referred to as DMNQ.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 5,8-dimethoxy- is based on its ability to act as an electron acceptor. The compound has a high electron affinity, which allows it to accept electrons from other molecules. This property makes the compound useful in various applications, including organic electronics and biochemistry.
Effets Biochimiques Et Physiologiques
1,4-Naphthalenedione, 5,8-dimethoxy- has been shown to have several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, the compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-Naphthalenedione, 5,8-dimethoxy- in lab experiments is its high electron affinity, which allows it to act as an efficient electron acceptor. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in various applications. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research. One potential application is in the development of new materials for organic electronics, where the compound could be used as a building block for the synthesis of new electron-accepting materials. Additionally, the compound could be used in the development of new therapies for inflammatory diseases, where its anti-inflammatory properties could be exploited for therapeutic purposes. Finally, the compound could be used in the development of new redox-active compounds for the study of electron transfer reactions in proteins and enzymes.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has several advantages, including its high electron affinity and ease of synthesis, which make it useful in various applications. However, the compound also has potential limitations, including its potential toxicity, which can limit its use in certain applications. Overall, the future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research are promising, and the compound is likely to continue to be an important tool in various fields.
Méthodes De Synthèse
The synthesis of 1,4-Naphthalenedione, 5,8-dimethoxy- can be achieved via several methods, including the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with various oxidizing agents. One of the most commonly used methods is the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with lead tetraacetate. This method is preferred due to its high yield and simplicity.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 5,8-dimethoxy- has been widely used in scientific research due to its potential applications in various fields. The compound is commonly used in the field of organic electronics, where it is used as an electron-accepting material in organic solar cells. Additionally, the compound has been used in the field of biochemistry, where it is used as a redox-active compound to study the electron transfer reactions in proteins and enzymes.
Propriétés
Numéro CAS |
15013-16-8 |
|---|---|
Nom du produit |
1,4-Naphthalenedione, 5,8-dimethoxy- |
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6H,1-2H3 |
Clé InChI |
HXULXWJWZVUESP-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
SMILES canonique |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
Autres numéros CAS |
15013-16-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



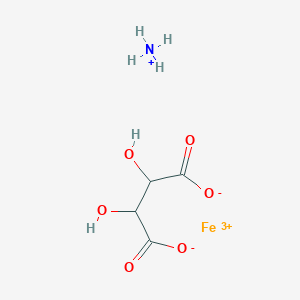

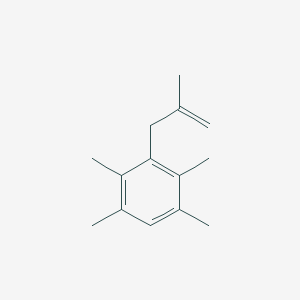

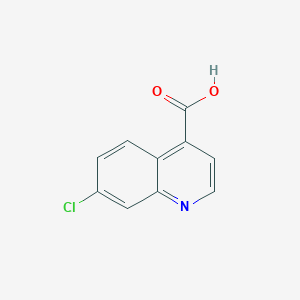

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
